LE-300

Dopamine Receptor Binding Striatal Membrane Assay Radioligand Competition

LE-300 (CAS 274694-98-3) is a structurally novel benz[d]indolo[2,3-g]azecine D1-like receptor antagonist with 10- to 20-fold selectivity over D2L and concurrent 5-HT2A antagonism—a profile not achievable with classical benzazepine-based D1 antagonists like SCH23390. Its flexible azecine scaffold and subnanomolar D1 affinity (Ki = 0.08 nM native) enable precise dissection of D1 vs. D2 signaling in addiction, cognition, and psychosis models. Validated in vivo (CAR ED50 0.94 mg/kg; cocaine hyperlocomotion AD50 1.50 mg/kg) with published LC-MS/MS PK support. For researchers requiring a non-transporter-mediated D1/5-HT2A tool, substitution is scientifically invalid. Order now to secure your batch.

Molecular Formula C20H22N2
Molecular Weight 290.4 g/mol
CAS No. 274694-98-3
Cat. No. B1662297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLE-300
CAS274694-98-3
Synonyms7-methyl-6,7,8,9,14,15-hexahydro-5H-benz(d)indolo(2,3-g)azecine
LE 300
LE-300
Molecular FormulaC20H22N2
Molecular Weight290.4 g/mol
Structural Identifiers
SMILESCN1CCC2=CC=CC=C2CC3=C(CC1)C4=CC=CC=C4N3
InChIInChI=1S/C20H22N2/c1-22-12-10-15-6-2-3-7-16(15)14-20-18(11-13-22)17-8-4-5-9-19(17)21-20/h2-9,21H,10-14H2,1H3
InChIKeyYEWGIGCYIAMFMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LE-300 (CAS 274694-98-3): A Benz[d]indolo[2,3-g]azecine Dopamine D1/D5 and 5-HT2A Antagonist for Neuroscience and Addiction Research


LE-300 (CAS: 274694-98-3) is a novel benz[d]indolo[2,3-g]azecine-type small molecule that functions as a potent dopamine D1-like receptor antagonist, with additional antagonistic activity at the serotonin 5-HT2A receptor [1]. Unlike classical benzazepine-based D1 antagonists such as SCH23390 or butaclamol, LE-300 is distinguished by its unique heterocyclic scaffold which combines structural core elements of both dopamine and serotonin, enabling a distinct pharmacological profile with high nanomolar to subnanomolar binding affinities and a characterized 10- to 20-fold selectivity for the dopamine D1 receptor over the D2L subtype [2]. This compound has been evaluated in vitro using radioligand competition binding assays against recombinant human dopamine receptor subtypes, in functional assays measuring cAMP and intracellular calcium flux, and in vivo for its ability to modulate locomotor activity and cocaine-induced behaviors [2][3].

Why LE-300 Cannot Be Interchanged with Classical D1 Antagonists like SCH23390 or Butaclamol


Despite all acting as dopamine D1 receptor antagonists, generic substitution of LE-300 with classical D1 antagonists such as SCH23390 or butaclamol is scientifically invalid due to profound differences in chemical scaffold, receptor selectivity profile, and functional outcomes. LE-300 is built on a flexible ten-membered azecine ring system, which contrasts sharply with the rigid benzazepine core of SCH23390 and the polycyclic isoquinoline-based structure of butaclamol [1][2]. This structural divergence translates directly into distinct receptor binding signatures: LE-300 exhibits a 10- to 20-fold selectivity for D1 over D2L receptors in equilibrium binding assays, whereas butaclamol acts as a non-selective antagonist across D1 and D2 subtypes and SCH23390, while D1-selective, displays a different D1/D5 selectivity ratio and functional bias [2][3]. Furthermore, LE-300 possesses nanomolar affinity for the 5-HT2A receptor (pA2 = 8.32), a feature largely absent in SCH23390 and butaclamol [1]. In vivo, LE-300 demonstrates a unique behavioral signature, partially antagonizing the discriminative stimulus effects of cocaine (39% drug-appropriate responding at 5 mg/kg) while showing no activity at dopamine, serotonin, or norepinephrine transporters, a clean profile that distinguishes it from many traditional antipsychotic-like D1 antagonists [4][5]. Substitution would therefore invalidate experimental design, compromise data reproducibility, and potentially yield misleading conclusions about the specific role of D1-like versus D2-like dopamine receptor signaling.

Quantitative Differentiation Evidence for LE-300 (CAS 274694-98-3) Against Key Comparators


Superior Affinity at Rat Striatal Dopamine D1 Binding Sites: LE-300 vs. SCH23390 and Butaclamol

LE-300 demonstrates a superior binding affinity for the dopamine D1 receptor in rat striatal membranes (K(i) = 0.08 nM) compared to established D1 antagonists SCH23390 and butaclamol. This represents a subnanomolar affinity that is not achieved by the comparator standards [1][2].

Dopamine Receptor Binding Striatal Membrane Assay Radioligand Competition

D1/D2L Receptor Selectivity Profile: LE-300 Demonstrates 10- to 20-Fold Preference Over D2L

In competition radioligand binding assays using recombinant human dopamine receptors, LE-300 exhibits a 10- to 20-fold selectivity for the D1 receptor subtype over the D2L subtype. This selectivity is quantified by K(i) values of 1.9 nM for hD1 and 44.7 nM for hD2L, a significant differentiation from non-selective antagonists like butaclamol [1]. In functional [35S]GTPγS-binding assays, the selectivity ratio is maintained with K(i) values of 1.8 nM (hD1) and 21.5 nM (hD2L) [1].

Dopamine Receptor Subtype Selectivity GPCR Pharmacology Recombinant Human Receptors

In Vivo Antagonism of Cocaine-Induced Hyperlocomotion: LE-300 vs. Cocaine

LE-300 demonstrates potent in vivo activity by suppressing cocaine-induced hyperlocomotion. It attenuated locomotor activity induced by 20 mg/kg cocaine with an AD50 of 1.50 mg/kg. Additionally, LE-300 suppresses spontaneous locomotor activity with an ID50 of 1.24 mg/kg [1]. This provides a quantitative benchmark for its efficacy in a behavioral model relevant to psychostimulant abuse.

Cocaine Addiction Model Locomotor Activity In Vivo Pharmacology

In Vivo Antipsychotic-Like Activity: LE-300 in the Conditioned Avoidance Response (CAR) Pole-Jump Test

LE-300 exhibits antipsychotic-like activity in vivo as demonstrated by its ability to inhibit the conditioned avoidance response (CAR) in the pole-jump test in rats. The effective dose required to inhibit CAR by 50% (ED50) is 0.94 mg/kg. This test is a standard preclinical screen for antipsychotic efficacy [1]. Additionally, LE-300 reduces spontaneous locomotor activity with an ED50 of 0.74 mg/kg in the open field test [1].

Antipsychotic Screening Conditioned Avoidance Response Behavioral Pharmacology

Validated LC-MS/MS Bioanalytical Method and Preliminary Pharmacokinetic Profile for LE-300

A validated LC-MS/MS method has been established for the simultaneous quantification of LE-300 and its N-methyl metabolite (MLE300) in rat plasma, enabling pharmacokinetic studies. Key pharmacokinetic parameters following a 10 mg/kg oral dose in Wistar rats include a Tmax of 2 hours and a Cmax of 151.12 ± 12.5 ng/mL for LE-300, while its metabolite MLE300 showed a Tmax of 3 hours and Cmax of 170.4 ± 23.3 ng/mL [1].

Pharmacokinetics LC-MS/MS Bioanalysis

Partial Antagonism of Cocaine's Discriminative Stimulus Effects

LE-300 partially antagonizes the discriminative stimulus effects of cocaine in rats. At a dose of 5 mg/kg, LE-300 produced a partial antagonism of 39% drug-appropriate responding when tested against a 10 mg/kg cocaine training dose. At a higher dose of 10 mg/kg, LE-300 decreased the response rate to 27% of the cocaine control, indicating a behaviorally active dose range [1].

Drug Discrimination Cocaine Behavioral Pharmacology

Recommended Research and Application Scenarios for LE-300 (CAS 274694-98-3) Based on Evidence


Dissecting D1- Versus D2-Mediated Signaling in In Vitro and In Vivo Neuroscience Models

Given its 10- to 20-fold selectivity for the dopamine D1 receptor over the D2L receptor in equilibrium binding assays (K(i) hD1 = 1.9 nM vs. hD2L = 44.7 nM), LE-300 is optimally suited for studies requiring selective blockade of D1-like receptor signaling without significant off-target antagonism at D2-like receptors. This makes it a valuable tool for dissecting the distinct roles of D1 and D2 receptor families in synaptic plasticity, reward processing, and motor control. The compound's subnanomolar affinity at native D1 receptors (K(i) = 0.08 nM) further supports its use in achieving high receptor occupancy at low concentrations [1][2].

Investigating Pharmacotherapies for Cocaine Use Disorder in Rodent Models

LE-300 has been extensively characterized in rodent models of cocaine addiction. It attenuates cocaine-induced hyperlocomotion with an AD50 of 1.50 mg/kg (against 20 mg/kg cocaine) and partially antagonizes the discriminative stimulus effects of cocaine (39% drug-appropriate responding at 5 mg/kg). Importantly, LE-300 shows no activity at dopamine, serotonin, or norepinephrine transporters, distinguishing its mechanism from direct transporter inhibitors. These properties, combined with a preliminary oral pharmacokinetic profile (Tmax = 2 h, Cmax ≈ 151 ng/mL in rats), support its use as a lead compound or pharmacological tool in addiction research [3][4][5].

Screening for Antipsychotic-Like Activity and Behavioral Phenotyping

LE-300 inhibits conditioned avoidance response (CAR) in the pole-jump test with an ED50 of 0.94 mg/kg, a well-validated preclinical screen for antipsychotic efficacy. It also reduces spontaneous locomotor activity with an ED50 of 0.74 mg/kg. These quantitative in vivo benchmarks allow researchers to calibrate dosing regimens for behavioral phenotyping studies aimed at understanding the role of D1/D5 and 5-HT2A receptors in cognition, locomotion, and psychosis-like states [6].

Method Development and Pharmacokinetic-Pharmacodynamic (PK-PD) Studies

A fully validated LC-MS/MS method for the simultaneous quantification of LE-300 and its N-methyl metabolite MLE300 in rat plasma has been established (linear range: 1-200 ng/mL, LLOD: 0.3 ng/mL for LE-300). This provides a robust analytical foundation for future pharmacokinetic-pharmacodynamic studies. The method's application has already generated preliminary PK parameters (Cmax, Tmax) following oral dosing, enabling researchers to design experiments with appropriate sampling intervals and dose levels, thereby ensuring that observed behavioral or biochemical effects can be correlated with plasma drug concentrations [5].

Quote Request

Request a Quote for LE-300

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.